molecular formula C8H4F7N B1411014 2,6-Bis(trifluoromethyl)-4-fluoroaniline CAS No. 1805213-84-6

2,6-Bis(trifluoromethyl)-4-fluoroaniline

Cat. No.: B1411014
CAS No.: 1805213-84-6
M. Wt: 247.11 g/mol
InChI Key: RWOPUIBPFHLOSU-UHFFFAOYSA-N
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Description

2,6-Bis(trifluoromethyl)-4-fluoroaniline is an organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(trifluoromethyl)-4-fluoroaniline typically involves the introduction of trifluoromethyl groups and a fluorine atom onto an aniline ring. One common method is the direct fluorination of 2,6-bis(trifluoromethyl)aniline using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the production process, making it more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(trifluoromethyl)-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated and trifluoromethylated derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2,6-Bis(trifluoromethyl)-4-fluoroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-Bis(trifluoromethyl)-4-fluoroaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluorine groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(trifluoromethyl)aniline
  • 2,4-Bis(trifluoromethyl)aniline
  • 2,6-Difluoroaniline
  • 3,5-Bis(trifluoromethyl)aniline
  • 2,4,6-Trifluoroaniline

Uniqueness

2,6-Bis(trifluoromethyl)-4-fluoroaniline is unique due to the presence of both trifluoromethyl and fluorine groups on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-2,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F7N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOPUIBPFHLOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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